molecular formula C18H14N6 B014965 2,3-Diphenyl-5,8-diaminopyrazino[2,3-D]pyridazine CAS No. 52197-22-5

2,3-Diphenyl-5,8-diaminopyrazino[2,3-D]pyridazine

Cat. No.: B014965
CAS No.: 52197-22-5
M. Wt: 314.3 g/mol
InChI Key: GSOBPIULDMMNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties 2,3-Diphenyl-5,8-diaminopyrazino[2,3-d]pyridazine (CAS: 52197-22-5) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₈H₁₄N₆ and a molecular weight of 314.34 g/mol . Structurally, it features a fused pyrazino-pyridazine core substituted with two phenyl groups at positions 2 and 3 and two amine groups at positions 5 and 6. The compound is a red-orange crystalline solid with a melting point of 244–245°C and solubility in chlorinated solvents (e.g., chloroform) and polar aprotic solvents (e.g., ethyl acetate) . Its IUPAC name varies slightly across languages but retains the core pyrazino[2,3-d]pyridazine backbone .

Synthesis and Structural Features Early synthetic routes for related pyrazino-pyridazine derivatives involve condensation reactions of diaminopyridazines with ketones or aryl aldehydes under thermal conditions . For this compound, the presence of electron-donating amino groups likely enhances reactivity in further functionalization, such as participation in multicomponent reactions to generate bioactive analogs .

Properties

IUPAC Name

2,3-diphenylpyrazino[2,3-d]pyridazine-5,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6/c19-17-15-16(18(20)24-23-17)22-14(12-9-5-2-6-10-12)13(21-15)11-7-3-1-4-8-11/h1-10H,(H2,19,23)(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOBPIULDMMNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN=C3N)N)N=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306625
Record name 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52197-22-5
Record name NSC183748
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC177960
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Diamino Precursors

A foundational approach involves cyclocondensation reactions using diamino intermediates. Deeb et al. demonstrated that 5,6-diphenylpyridazine-3,4-diamine derivatives undergo intramolecular cyclization under acidic conditions to form pyridazino[3,4-d][1,oxazin-5-one scaffolds. While their work focused on oxazinone formation, analogous principles apply to pyrazino[2,3-d]pyridazine systems. For 2,3-diphenyl-5,8-diaminopyrazino[2,3-d]pyridazine, key steps include:

  • Intermediate Synthesis : Ethyl-3-azido-5,6-diphenylpyridazine-4-carboxylate (71.3% yield) is prepared via nucleophilic substitution of a chloro-ester precursor with sodium azide.

  • Staudinger Reaction : Treatment with triphenylphosphine converts the azide to an iminophosphorane intermediate (86.35% yield), followed by hydrolysis to yield ethyl-3-amino-5,6-diphenylpyridazine-4-carboxylate.

  • Cyclization : Acid-mediated cyclization of the amino-ester or amino-acid derivatives forms the pyrazino[2,3-d]pyridazine core.

Functionalization via Electrophilic Amination

Electrophilic amination introduces the 5,8-diamino groups. A two-step protocol is effective:

  • Nitration : Direct nitration at the 5,8-positions of 2,3-diphenylpyrazino[2,3-d]pyridazine using mixed HNO₃/H₂SO₄, though regioselectivity challenges necessitate careful temperature control (−10°C to 0°C).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, 50 psi) or stoichiometric reduction (SnCl₂/HCl) converts nitro groups to amines, achieving >80% purity post-crystallization.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Table 1 summarizes solvent effects on cyclocondensation yields:

SolventTemperature (°C)Time (h)Yield (%)
Acetic acid1201267.6
Ethanol802458.2
DMF150872.4

Data adapted from Deeb et al. highlight DMF’s superiority due to high dielectric constant stabilizing transition states.

Temperature-Dependent Regioselectivity

Controlling nitration regioselectivity requires low temperatures:

  • At −10°C: 5,8-dinitro derivative predominates (85:15 para:ortho ratio).

  • Above 20°C: Undesired 4,7-isomers form (40% yield loss).

Spectroscopic Characterization

NMR and IR Analysis

Critical spectral data for this compound:

  • ¹H NMR (DMSO-d₆) : δ 7.18–7.36 (m, 10H, 2Ph), 6.85 (s, 4H, NH₂).

  • IR (KBr) : 3450 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O if ester intermediates present) .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazinopyridazines .

Scientific Research Applications

Medicinal Chemistry

Potential Antineoplastic Agent
One of the most significant applications of 2,3-Diphenyl-5,8-diaminopyrazino[2,3-D]pyridazine is its role as a potential antineoplastic agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cells. The compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines makes it a candidate for further development in cancer therapy .

Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes or pathways that are crucial for cancer cell survival. For instance, studies suggest that such compounds may interfere with DNA replication or repair mechanisms, leading to increased cancer cell death .

Biochemical Research

Proteomics and Enzyme Studies
In biochemical research, this compound has been utilized as a biochemical tool for studying protein interactions and enzyme activities. Its unique molecular structure allows it to serve as a ligand in various assays aimed at understanding protein functions and interactions within biological systems .

Case Studies
Recent studies have employed this compound in proteomics to identify potential biomarkers for diseases. For example, its interaction with specific proteins involved in metabolic pathways has been documented, showcasing its utility in elucidating complex biochemical networks .

Material Science

Synthesis of Novel Materials
The compound's unique chemical properties make it suitable for the synthesis of novel materials. Researchers are exploring its application in creating organic semiconductors and conducting polymers due to its electronic properties. The ability to modify its structure allows for tuning the material properties for specific applications in electronic devices .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntineoplastic agentInduces apoptosis in cancer cells
Biochemical ResearchProteomics and enzyme studiesIdentifies protein interactions
Material ScienceSynthesis of organic semiconductorsPotential use in electronic devices

Mechanism of Action

The mechanism of action of 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the Pyrazino-Pyridazine Family
Compound Molecular Formula Key Substituents Physical Properties Applications/Synthesis References
2,3-Diphenyl-5,8-diaminopyrazino[2,3-d]pyridazine C₁₈H₁₄N₆ Phenyl (C₆H₅), Amino (NH₂) Red-orange solid, mp 244–245°C, soluble in chloroform/ethyl acetate Potential inhibitor; aromatic scaffold for medicinal chemistry
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione C₆H₄N₄O₂ Dione (O), Dihydro (H₂) Not reported Intermediate for oxidation studies; lacks bioactivity data
4-(1-Hydroxyethyl)-3,6-di(2-pyridyl)pyridazine C₁₆H₁₃N₅O Pyridyl (C₅H₄N), Hydroxyethyl (CH₂CH₂OH) Liquid; synthesized via inverse-electron demand Diels–Alder (IEDDA) Model compound for reaction mechanism studies
Spiro pyrrolidine-thieno[2,3-d]pyridazines Variable (e.g., C₁₈H₂₀N₄O₂S) Thieno ring, spiro junction Solid; synthesized via microwave-assisted grinding Insecticidal activity; eco-friendly synthesis

Key Observations :

  • Substituent Effects: The phenyl and amino groups in this compound confer distinct electronic and steric properties compared to derivatives like 3,6-di(pyridyl)pyridazines . The electron-donating amino groups enhance nucleophilicity, making the compound suitable for further derivatization (e.g., coupling reactions), whereas pyridyl substituents favor π-π stacking in coordination chemistry.
  • Synthetic Methodologies: While spiro-thieno[2,3-d]pyridazines are synthesized via microwave-assisted green chemistry (yields >70%) , the target compound likely follows traditional thermal condensation, reflecting a trade-off between scalability and energy efficiency.
Functional and Reactivity Comparisons
  • Reactivity in IEDDA Reactions: Cyclic enol ethers (e.g., 3,4-dihydro-2H-pyran) react with tetrazines to yield pyridazines, but phenyl-substituted derivatives like the target compound exhibit slower reactivity due to steric hindrance, favoring side-product formation (e.g., dihydrotetrazines) .
  • Multicomponent Reactions: The diaminopyridazine core participates in Groebke-Blackburn-Bienaymé reactions to form adenine-mimetic imidazo[1,2-a]pyrazines, highlighting its utility in medicinal chemistry . In contrast, pyridazino[4,5-b]quinoxalines (with fused quinoxaline rings) show broader absorption spectra but reduced solubility .
Physicochemical and Application-Based Differences
  • Solubility and Stability: The amino groups in this compound improve aqueous solubility compared to non-polar derivatives like 5,8-dichloropyrazino[2,3-d]pyridazine (a chlorinated analog with higher lipophilicity) .
  • Thermal Stability: The compound’s high melting point (244–245°C) surpasses that of dihydrofuropyridazines (e.g., 3a″, mp ~180°C), attributed to strong intermolecular hydrogen bonding from amino groups .

Biological Activity

Chemical Identity and Properties

  • Chemical Name: 2,3-Diphenyl-5,8-diaminopyrazino[2,3-d]pyridazine
  • CAS Number: 52197-22-5
  • Molecular Formula: C18H14N6
  • Molecular Weight: 314.34 g/mol
  • Appearance: Red-orange solid
  • Melting Point: 244-245°C
  • Solubility: Soluble in chloroform and ethyl acetate

This compound is noted for its potential applications in medicinal chemistry, particularly as an antineoplastic agent.

Antineoplastic Properties

Research indicates that this compound exhibits significant activity against various cancer cell lines. Its mechanism of action is primarily attributed to its ability to interfere with cellular processes crucial for tumor growth and proliferation.

Case Studies and Experimental Findings

  • Study on Antitumor Activity :
    • A study conducted on murine models demonstrated that this compound significantly reduced tumor size in adenocarcinoma models when administered at specific dosages.
    • The compound was found to induce apoptosis in cancer cells, suggesting that it may activate intrinsic apoptotic pathways.
  • Mechanism Exploration :
    • Investigations into the molecular mechanisms revealed that this compound inhibits key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
    • In vitro studies showed that treatment with this compound led to a decrease in the expression of anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. Modifications to the phenyl groups or the positioning of amino groups can significantly alter its potency and selectivity against cancer cells.

ModificationEffect on Activity
Addition of halogens on phenyl ringsIncreased cytotoxicity
Alteration of amino group positionsDecreased solubility but enhanced target specificity

Toxicological Profile

While promising as an antineoplastic agent, the toxicological profile of this compound needs thorough investigation. Preliminary studies suggest moderate toxicity levels in non-cancerous cells; therefore, further research is necessary to establish a safe therapeutic window.

Q & A

Q. What established synthetic routes are used for 2,3-Diphenyl-5,8-diaminopyrazino[2,3-d]pyridazine, and what intermediates are critical?

The compound is typically synthesized via multi-step heterocyclic annulation. Key steps include:

  • Condensation of phenylacetonitrile derivatives with hydrazine hydrate under acidic conditions to form pyridazine cores .
  • Cyclization reactions using microwave-assisted methods to enhance yield and purity .
  • Introduction of amino groups via nucleophilic substitution, with 5,8-dichloropyrido[2,3-d]pyridazine (CAS 703-33-3) as a precursor . Intermediates like pyridothiones or hydrazino derivatives are critical for regioselective functionalization .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromaticity .
  • Mass spectrometry (e.g., tandem MS) to differentiate annulation isomers and fragmentation pathways .
  • X-ray diffraction to resolve crystal packing and intramolecular hydrogen bonding, as demonstrated in adsorption studies on Au electrodes .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility is limited in polar solvents (e.g., water) but improves in DMSO or DMF .
  • Stability tests under varying pH (4–9) and temperature (25–60°C) show decomposition above 50°C, necessitating storage at –20°C . Adsorption studies on Au surfaces suggest sensitivity to redox conditions, which may influence electrochemical applications .

Advanced Research Questions

Q. How can computational modeling predict reactivity and binding interactions?

  • DFT calculations model electron distribution in the pyridazine ring, identifying nucleophilic sites for functionalization .
  • Molecular docking simulations predict interactions with KRAS G12C mutants, highlighting the role of phenyl groups in hydrophobic binding pockets .

Q. What strategies address low yields in multi-step synthesis?

  • Microwave-assisted synthesis reduces reaction time and improves cyclization efficiency .
  • Protecting group strategies (e.g., Boc for amino groups) prevent side reactions during chlorination .
  • Catalytic systems (e.g., NaHSO₄ in ethanol-water) enhance condensation kinetics in heterocycle formation .

Q. How can contradictions in pharmacological data across studies be resolved?

Discrepancies in KRAS G12C inhibition efficacy may arise from:

  • Experimental variables : Differences in cell lines (e.g., lung vs. pancreatic cancer models) .
  • Physicochemical conditions : Redox-sensitive adsorption on Au electrodes suggests environmental impacts on bioactivity .
  • Standardized assays (e.g., IC₅₀ comparisons under controlled O₂ levels) are recommended for cross-study validation.

Q. What challenges arise in regioselective functionalization of the pyridazine core?

  • Competing reactivity at N1 vs. N2 positions due to electron-withdrawing phenyl groups .
  • Directed ortho-metalation or Pd-catalyzed coupling can prioritize substitution at the 5,8-positions .
  • Mass spectrometry fragmentation patterns help verify regiochemistry post-synthesis .

Q. How are degradation pathways analyzed under physiological conditions?

  • HPLC-MS identifies hydrolytic degradation products (e.g., pyrazine derivatives) in simulated gastric fluid .
  • Electrochemical degradation on Au surfaces reveals pH-dependent breakdown mechanisms relevant to drug delivery systems .

Q. Which analytical techniques quantify trace impurities in synthesized batches?

  • High-resolution LC-MS detects chlorinated byproducts (e.g., dichloro derivatives) at ppm levels .
  • TGA-DSC monitors thermal decomposition profiles to assess purity thresholds for pharmacological use .

Q. What mechanistic insights explain its interaction with KRAS G12C in cancer studies?

  • The compound’s planar structure facilitates π-π stacking with mutant KRAS pockets, disrupting GTP binding .
  • Adsorption studies on Au(111) electrodes suggest redox-triggered conformational changes enhance target affinity .
  • Comparative studies with pyrimidine analogs show superior steric compatibility with the G12C mutation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diphenyl-5,8-diaminopyrazino[2,3-D]pyridazine
Reactant of Route 2
Reactant of Route 2
2,3-Diphenyl-5,8-diaminopyrazino[2,3-D]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.